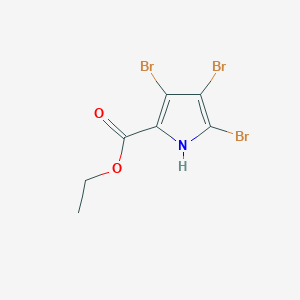
4-Bromo-2-(dimethylamino)benzoic acid
Overview
Description
4-Bromo-2-(dimethylamino)benzoic acid belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety .
Molecular Structure Analysis
The structural investigation of 4-Dimethylamino benzoic acid was done systematically using FT-IR, FT-Raman, UV, and NMR spectroscopic techniques. The vibrational assignments, IR, and Raman scattering activity were computed by the density functional theory (DFT) using the 6-311++G (d,p) basis set and the B3LYP method .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 165.19 g/mol . Its stability is due to hyper-conjugative interactions and a hydrogen-bonding network .Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which involve transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 4-Bromo-2-(dimethylamino)benzoic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions , which are key biochemical pathways in synthetic chemistry .
Result of Action
It’s known that similar compounds play a crucial role in suzuki–miyaura cross-coupling reactions , which are widely applied in synthetic chemistry for the formation of carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a transition metal catalyst, the pH of the environment, and the temperature .
Advantages and Limitations for Lab Experiments
4-Bromo-2-(dimethylamino)benzoic acid has several advantages for use in laboratory experiments. It is a highly sensitive and specific fluorescent probe that can detect and quantify biological molecules with high accuracy. This compound is also easy to use and can be incorporated into a wide range of experimental protocols. However, there are also limitations to the use of this compound. For example, this compound has a relatively short lifetime, which means that it can only be used for a limited period. This compound can also be affected by environmental factors, such as pH and temperature, which can alter its fluorescence properties.
Future Directions
There are several future directions for the use of 4-Bromo-2-(dimethylamino)benzoic acid in scientific research. One area of interest is the development of new biosensors that use this compound as a fluorescent probe. These biosensors could be used to detect and measure a wide range of biological molecules, including disease biomarkers. Another area of interest is the use of this compound in the study of cellular signaling pathways. This compound can be used to track the movement of signaling molecules within cells, which could provide new insights into the regulation of cellular processes. Finally, there is interest in the development of new methods for the synthesis of this compound and related compounds, which could lead to the discovery of new fluorescent probes with unique properties.
Conclusion
In conclusion, this compound, or this compound, is a fluorescent dye that has numerous applications in scientific research. Its unique properties make it an excellent tool for imaging and measuring biological processes. This compound has advantages and limitations for use in laboratory experiments, and there are several future directions for its use in scientific research. Overall, this compound is a valuable tool for studying biological processes and has the potential to contribute to the development of new diagnostic and therapeutic strategies.
Scientific Research Applications
4-Bromo-2-(dimethylamino)benzoic acid has numerous applications in scientific research. It is commonly used as a fluorescent probe to detect and quantify various biological molecules, such as proteins, lipids, and nucleic acids. This compound is also used in the development of biosensors, which are devices that can detect and measure the concentration of specific molecules in a sample. In addition, this compound is used in the study of cellular processes, such as endocytosis and exocytosis.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
4-bromo-2-(dimethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)8-5-6(10)3-4-7(8)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAOXPRZUJIGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3281783.png)








